![molecular formula C29H28ClN3O3 B2495744 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride CAS No. 2097857-02-6](/img/structure/B2495744.png)

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

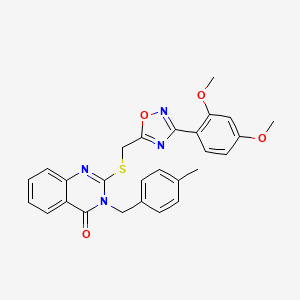

The synthesis of quinoline derivatives often involves the condensation of o-phenylenediamines with electrophilic reagents, leading to the formation of quinoxalines, benzimidazoles, and diazepines. A variety of methods have been developed over the years, emphasizing the versatility of synthetic routes for creating these complex molecules (Ibrahim, 2011).

Molecular Structure Analysis

Quinoline and its derivatives, such as the compound , are characterized by a nitrogenous bicyclic heterocyclic structure. This structure combines a benzene ring fused with a pyridine moiety, contributing to the molecule's chemical stability and reactivity (Verma, Quraishi, & Ebenso, 2020).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical reactions, including N-dealkylation, which is a common metabolic pathway for arylpiperazine derivatives in clinical applications. This process involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have diverse effects on neurotransmitter receptors (Caccia, 2007).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their applications in drug formulation and material science. However, detailed information specific to "1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride" would require further experimental characterization.

Chemical Properties Analysis

Quinoline derivatives like the compound are known for their corrosion inhibitory properties due to their ability to form stable chelating complexes with metal surfaces. This property is particularly beneficial in anticorrosive materials, highlighting the compound's potential in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

Synthesis of Polycyclic Heterocycles : Research into novel polycyclic heterocycles, such as the synthesis of 3-amino derivatives derived from tetracyclic ketones, reveals methods to create compounds with potential biological activity. These synthetic pathways often involve reactions with piperazine or similar amines, leading to compounds that could have relevance in drug design or as intermediates for further chemical modifications (Petigara & Yale, 1972).

Development of Quinoline and Naphthyridine Derivatives : The creation of quinoline and naphthyridine derivatives, which can be structurally related to the chemical , indicates the interest in these frameworks for their potential as antibacterial agents. Such syntheses explore the variations at specific positions on the quinoline nucleus to enhance biological activity, showing the structural versatility and potential application range of these heterocycles (Sánchez et al., 1988).

Applications in Medicinal Chemistry

Antipsychotic Drug Development : Arylpiperazine derivatives, containing quinolinone-like moieties, have been investigated for their potential as antipsychotics. These compounds, through their action on dopamine, serotonin receptors, and serotonin transporters, present a polypharmacological approach for treating disorders like schizophrenia, anxiety, and depression. This suggests that structurally related compounds could be explored for similar CNS disorders (Wu et al., 2019).

Anticancer Activity : The synthesis and evaluation of isoxazolequinoxaline derivatives demonstrate the interest in quinoxaline derivatives as potential anticancer drugs. These studies, involving molecular docking and biological assays, aim to identify compounds with high efficacy against specific cancer targets, underscoring the significance of structural design in drug discovery (Abad et al., 2021).

Bronchodilator Enhancement : The study of compounds that modulate the effect of bronchodilators through alpha-adrenergic receptor blocking showcases another therapeutic dimension. Although not directly related to the queried compound, such research indicates the potential for structurally similar compounds to enhance the efficacy of treatments for respiratory conditions (Kitamura et al., 1980).

Wirkmechanismus

Target of Action

The primary target of this compound is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .

Mode of Action

This compound acts as a PAR4 antagonist . It binds to the PAR4 receptor, inhibiting its activation and subsequent signaling pathways . This results in effective antiplatelet aggregation activity and a lower tendency for bleeding .

Biochemical Pathways

By inhibiting the activation of PAR4, this compound disrupts the thrombin signaling pathway . This leads to a decrease in platelet aggregation, which is a key process in the formation of blood clots .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes . It has an IC50 value of 26.13 nM and 14.26 nM for two isomers , indicating potent in vitro antiplatelet activity. The compound also shows good oral pharmacokinetic properties in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .

Result of Action

The molecular and cellular effects of this compound’s action include reduced platelet aggregation and a lower tendency for bleeding . These effects make it a promising candidate for the treatment of arterial thrombotic diseases .

Eigenschaften

IUPAC Name |

[9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O3.ClH/c33-29(22-9-5-2-6-10-22)24-19-30-25-18-27-26(34-15-16-35-27)17-23(25)28(24)32-13-11-31(12-14-32)20-21-7-3-1-4-8-21;/h1-10,17-19H,11-16,20H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZLNLMAWNFLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)

![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)